Ethyl 2-chloro-2-methylpropanoate
Description
Ethyl 2-chloro-2-methylpropanoate (C₆H₁₁ClO₂) is a branched ester featuring a chlorine substituent at the α-carbon of the propanoate backbone. The compound’s reactivity is influenced by the electron-withdrawing chlorine atom and steric hindrance from the methyl group, which may affect hydrolysis, nucleophilic substitution, or esterification reactions .
Properties
CAS No. |
62554-44-3 |
|---|---|
Molecular Formula |
C6H11ClO2 |
Molecular Weight |
150.6 g/mol |
IUPAC Name |
ethyl 2-chloro-2-methylpropanoate |
InChI |
InChI=1S/C6H11ClO2/c1-4-9-5(8)6(2,3)7/h4H2,1-3H3 |
InChI Key |
ARQNAXVQDYBTEE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C)(C)Cl |
Canonical SMILES |
CCOC(=O)C(C)(C)Cl |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Features
Key structural analogs of ethyl 2-chloro-2-methylpropanoate include esters with halogen, aryloxy, or cyano substituents. A comparison of molecular formulas, weights, and substituents is summarized below:
Key Observations :
Physicochemical Properties
Available data for analogs suggest trends in physical behavior:
Table 2: Comparative Physical Properties
Notes:
- Limited solubility in water is common among halogenated esters due to their hydrophobic substituents .
- Mthis compound’s predicted collision cross-section (CCS) in mass spectrometry (124.5 Ų for [M+H]⁺) suggests compact gas-phase ion structures .
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